2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide
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Overview
Description
2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is known for its diverse biological activities, and a methoxyphenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: The initial step often involves the condensation of 7,8-dimethoxyphthalic anhydride with hydrazine to form the phthalazinone core.
Acylation Reaction: The phthalazinone core is then acylated with 2-(4-methoxyphenyl)-2-oxoethyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds with phthalazinone cores have shown potential as enzyme inhibitors, particularly targeting kinases and phosphodiesterases. This makes them interesting candidates for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone core can inhibit enzyme activity by binding to the active site, while the methoxyphenyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds like 2-(7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl)acetamide share a similar core structure but differ in their side chains.
Methoxyphenyl Derivatives: Compounds such as 4-methoxyphenylacetic acid have similar aromatic groups but lack the phthalazinone core.
Uniqueness
What sets 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide apart is the combination of the phthalazinone core and the methoxyphenyl group, which together confer unique chemical and biological properties. This dual functionality can lead to enhanced activity and specificity in various applications.
Properties
Molecular Formula |
C21H21N3O6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide |
InChI |
InChI=1S/C21H21N3O6/c1-28-15-7-4-13(5-8-15)16(25)11-22-18(26)12-24-21(27)19-14(10-23-24)6-9-17(29-2)20(19)30-3/h4-10H,11-12H2,1-3H3,(H,22,26) |
InChI Key |
MUMHHZVJALXKCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)CN2C(=O)C3=C(C=CC(=C3OC)OC)C=N2 |
Origin of Product |
United States |
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